molecular formula C7H4N2O2 B13194365 3-(Pyridazin-4-yl)prop-2-ynoic acid

3-(Pyridazin-4-yl)prop-2-ynoic acid

Cat. No.: B13194365
M. Wt: 148.12 g/mol
InChI Key: SUKGOHJZBHVVDL-UHFFFAOYSA-N
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Description

3-(Pyridazin-4-yl)prop-2-ynoic acid is a heterocyclic compound that contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridazin-4-yl)prop-2-ynoic acid typically involves the formation of the pyridazine ring followed by the introduction of the prop-2-ynoic acid moiety. One common method involves the reaction of 4-chloropyridazine with propargyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazinone derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Pyridazin-4-yl)prop-2-ynoic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazine derivatives inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The exact pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridazin-4-yl)prop-2-ynoic acid is unique due to the presence of both the pyridazine ring and the prop-2-ynoic acid moiety, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This combination makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

3-pyridazin-4-ylprop-2-ynoic acid

InChI

InChI=1S/C7H4N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h3-5H,(H,10,11)

InChI Key

SUKGOHJZBHVVDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C#CC(=O)O

Origin of Product

United States

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